

A Comparative Guide to the Anti-Inflammatory Profiles of Vidofludimus and Leflunomide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vidofludimus

Cat. No.: B1631139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory profiles of **Vidofludimus** and Leflunomide, two immunomodulatory drugs that share a primary mechanism of action but exhibit distinct molecular behaviors and clinical characteristics. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Vidofludimus (IMU-838) is a next-generation, selective immunomodulator under investigation for autoimmune diseases like multiple sclerosis (MS) and inflammatory bowel disease (IBD).^[1]^[2]^[3] Leflunomide is a well-established disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis (RA).^[4]^[5] Both drugs function as inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway.^[5]^[6] By targeting DHODH, they effectively curb the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key drivers of autoimmune pathology.^[1]^[7] However, their profiles diverge in terms of selectivity, additional mechanisms of action, and consequently, their clinical application and safety.

Mechanism of Action: A Tale of Two Inhibitors

While both drugs target DHODH, their molecular interactions and downstream effects differ significantly.

Leflunomide, a prodrug, is rapidly converted in the body to its active metabolite, A77 1726 (teriflunomide).^{[5][8][9]} Teriflunomide is responsible for the therapeutic effects by inhibiting DHODH.^{[4][5]} This inhibition depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to a G1 phase cell cycle arrest in activated T and B lymphocytes.^{[7][9][10]} At higher, though still clinically relevant, concentrations, teriflunomide also inhibits several tyrosine kinases and can suppress the activation of pro-inflammatory signaling pathways such as NF-κB and activator protein-1 (AP-1).^{[7][11][12]} This broader activity may contribute to its anti-inflammatory effects but is also hypothesized to be linked to some of its characteristic side effects.^[13]

Vidofludimus, on the other hand, is a highly selective, second-generation DHODH inhibitor.^{[14][15]} It is structurally distinct from leflunomide and teriflunomide.^{[14][15]} Preclinical studies have shown that it is a more potent inhibitor of human DHODH compared to teriflunomide.^[16]^[17] A key differentiator for **Vidofludimus** is its dual mechanism of action. In addition to DHODH inhibition, it also functions as a potent activator of the Nuclear Receptor Related 1 (Nurr1).^{[6][18][19][20]} Nurr1 is a transcription factor known for its neuroprotective and anti-inflammatory roles, particularly in microglia and astrocytes, where it can reduce the production of pro-inflammatory cytokines and neurotoxic agents.^{[3][6][21]} This dual action suggests a potential for both immunomodulation and direct neuroprotection.^[18] Importantly, **Vidofludimus** shows high selectivity for DHODH with no significant off-target effects on a wide panel of protein kinases, which is believed to contribute to its favorable safety profile observed in clinical trials.^{[13][15]}

Data Presentation

Table 1: Comparison of Molecular Mechanisms

Feature	Vidofludimus	Leflunomide
Primary Target	Dihydroorotate Dehydrogenase (DHODH)[1] [6]	Dihydroorotate Dehydrogenase (DHODH)[4] [5]
Active Form	Vidofludimus[3]	Teriflunomide (A77 1726)[5][9]
Additional Mechanisms	Nurr1 Activation[6][18][19]	Tyrosine Kinase Inhibition[7] [11], NF-κB & AP-1 Suppression[11][12]
Selectivity	Highly selective for DHODH; no relevant off-target kinase effects reported.[13][15]	Less selective; inhibits multiple tyrosine kinases at higher concentrations.[7][13]
Structural Class	Novel chemical class, distinct from Leflunomide/Teriflunomide.[14] [15]	Isoxazole derivative.[4]

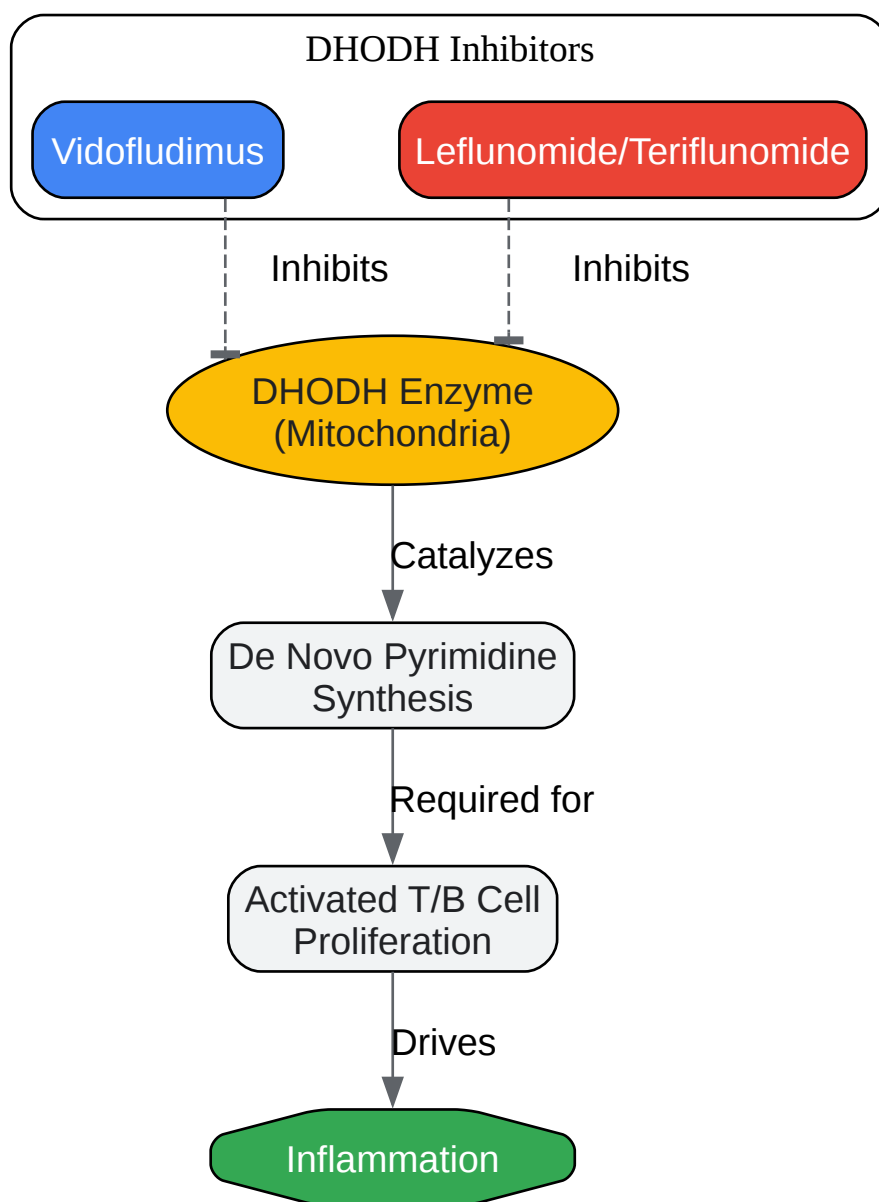
Table 2: Preclinical Anti-Inflammatory and Potency Data

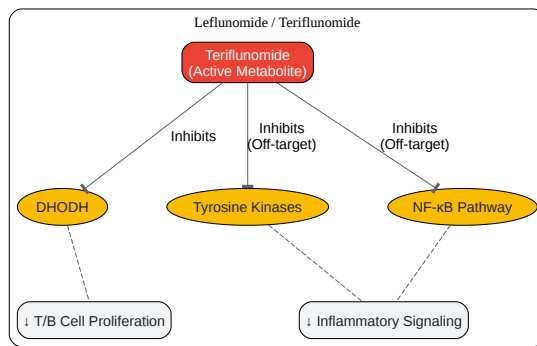
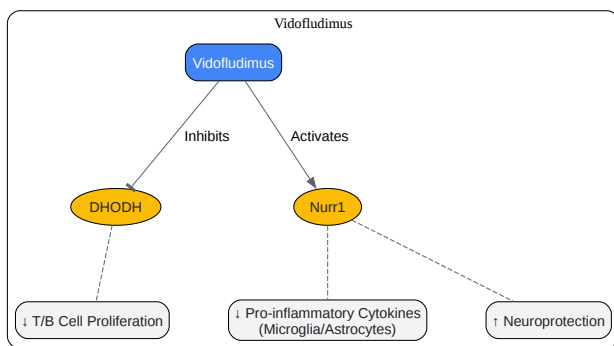
Parameter	Vidofludimus	Leflunomide / Teriflunomide
DHODH Inhibition	2.6 times more potent in inhibiting human DHODH compared to teriflunomide.[16] [17]	Standard DHODH inhibitor.[4] [5]
T-Cell Proliferation	More efficacious in inhibiting T-lymphocyte proliferation compared to teriflunomide.[16]	Inhibits proliferation of activated T and B cells.[7][9]
Cytokine Inhibition	More efficacious in inhibiting secretion of IL-17 and IFN-γ compared to teriflunomide.[16] [17]	Suppresses IL-1 and TNF-α.[7] [11]
Animal Models	Dose-dependent inhibition of disease scores in rat Experimental Autoimmune Encephalomyelitis (EAE).[16]	Therapeutic efficacy demonstrated in EAE models. [22]

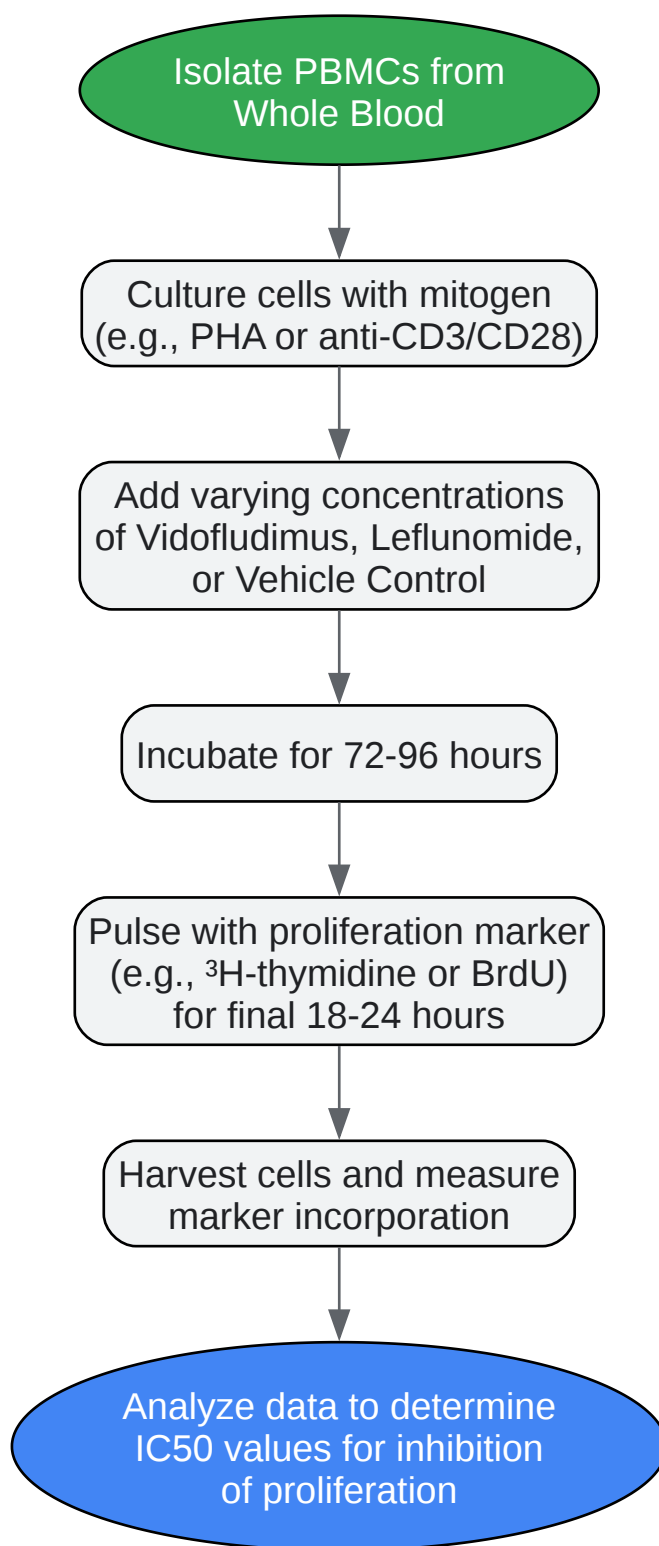
Table 3: Clinical Trial Highlights and Indications

Indication	Vidofludimus	Leflunomide
Rheumatoid Arthritis (RA)	Phase 2 (COMPONENT study) showed a safety profile similar to placebo but did not meet the primary efficacy endpoint.[14][23]	FDA-approved for active moderate-to-severe RA.[4][5]
Multiple Sclerosis (MS)	Phase 2 (EMPhASIS trial) in RRMS significantly reduced MRI lesions with a favorable safety profile.[18][24] Phase 2 (CALLIPER trial) in progressive MS reduced the risk of disability worsening.[18] Currently in Phase 3 trials.[6]	Active metabolite, Teriflunomide, is FDA-approved for relapsing forms of MS.[25]
Inflammatory Bowel Disease (IBD)	Phase 2 (ENTRANCE study) showed clinical efficacy in steroid-dependent IBD (Crohn's and Ulcerative Colitis).[2] Phase 2 (CALDOSE-1) in UC showed dose-linear increases in clinical remission in the maintenance phase.[26][27]	Not a primary indication, though its mechanism is relevant.

Signaling Pathway and Experimental Workflow Diagrams







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 2. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vidofludimus - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leflunomide - Wikipedia [en.wikipedia.org]
- 6. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Mechanism of action of leflunomide in rheumatoid arthritis. | BioGRID [thebiogrid.org]
- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leflunomide suppresses TNF-induced cellular responses: effects on NF-kappa B, activator protein-1, c-Jun N-terminal protein kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imux.com [imux.com]
- 14. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- 18. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 19. imux.com [imux.com]
- 20. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 27. Immunic's vidofludimus reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [A Comparative Guide to the Anti-Inflammatory Profiles of Vidofludimus and Leflunomide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631139#comparing-the-anti-inflammatory-profiles-of-vidofludimus-and-leflunomide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com